Cas no 2171411-55-3 (3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)
3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
- EN300-1480046
- 3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
- 2171411-55-3
-
- Inchi: 1S/C27H32N2O5/c1-2-17(14-25(30)31)15-28-26(32)24(13-18-11-12-18)29-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17?,24-/m0/s1
- InChI Key: WVTCPPVGUNJUPA-UCSBTNPJSA-N
- SMILES: O=C([C@H](CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(CC(=O)O)CC
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480046-0.05g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-0.1g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-0.25g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-0.5g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-1.0g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-2.5g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-5.0g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-10.0g |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1480046-50mg |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480046-100mg |
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171411-55-3 | 100mg |
$2963.0 | 2023-09-28 |
3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid: A Comprehensive Overview
3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid, commonly referred to by its CAS number 2171411-55-3, is a complex organic compound with significant potential in the field of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule incorporates a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid moiety, making it a versatile building block for various biochemical reactions.
The synthesis of this compound involves multi-step processes, including the formation of the Fmoc group, which is widely used in peptide synthesis to protect amino groups during solid-phase synthesis. The Fmoc group's stability under basic conditions and its ease of removal under acidic conditions make it an ideal choice for this application. Recent advancements in peptide synthesis have further enhanced the efficiency of incorporating such complex groups into larger molecules, paving the way for novel drug candidates.
One of the most notable aspects of this compound is its stereochemistry, particularly the (2S) configuration at the propanamide position. Stereochemistry plays a crucial role in determining the biological activity of molecules, as it influences how they interact with target proteins. In recent studies, researchers have explored the impact of stereochemical variations on the compound's binding affinity and selectivity, leading to insights that could guide future drug design efforts.
The cyclopropyl group within the molecule adds another layer of complexity and functionality. Cyclopropane rings are known for their unique strain-induced reactivity, which can be harnessed to induce specific chemical transformations. In medicinal chemistry, cyclopropyl groups are often used to enhance drug-like properties such as lipophilicity and metabolic stability. Recent research has also highlighted the potential of cyclopropane-containing compounds in targeting specific biological pathways, making them valuable tools in therapeutic development.
In terms of applications, this compound has shown promise in various areas, including as a precursor for peptide-based drugs and as a component in complex biomolecules. Its compatibility with standard synthetic protocols makes it a valuable asset in the toolbox of medicinal chemists. Moreover, its ability to participate in both covalent and non-covalent interactions underscores its versatility in biological systems.
Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Innovations in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure compounds, which are critical for studying stereochemical effects. Additionally, advances in analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enhanced our ability to characterize such complex molecules accurately.
The integration of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its conformational flexibility, solubility profiles, and potential binding modes with target proteins. These computational approaches complement experimental studies, accelerating the discovery process and reducing costs associated with traditional trial-and-error methods.
In conclusion, 3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid represents a cutting-edge molecule with vast potential in pharmaceutical research. Its intricate structure and functional groups make it a valuable tool for designing novel therapeutics. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to make significant contributions to the field of medicinal chemistry.
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